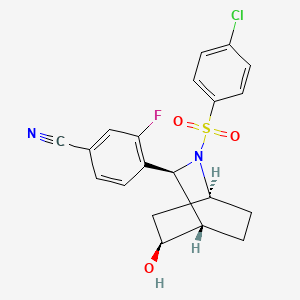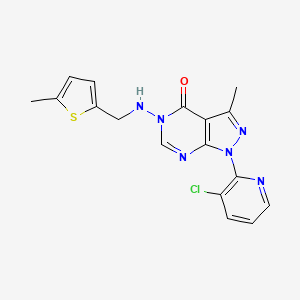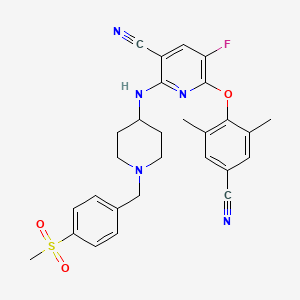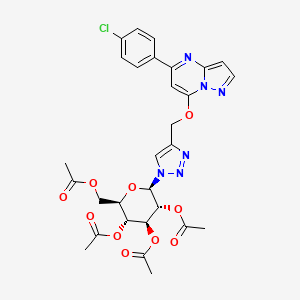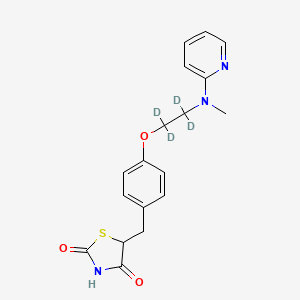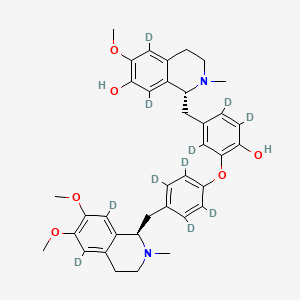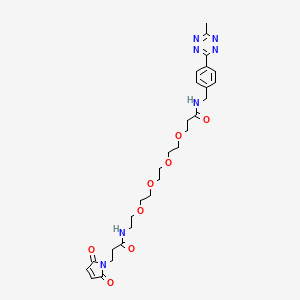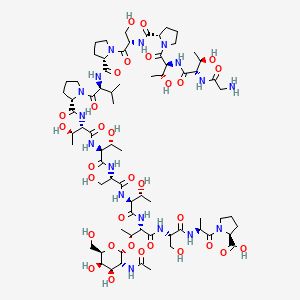![molecular formula C10H14N5O7P B15137947 [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of adenosine monophosphate (AMP), which plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate typically involves the phosphorylation of adenosine. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like hydroxide ions (OH-) for substitution reactions .
Major Products
The major products formed from these reactions include ADP, ATP, and various phosphorylated derivatives of adenosine .
Aplicaciones Científicas De Investigación
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: Plays a crucial role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.
Mecanismo De Acción
The compound exerts its effects primarily through its role in energy transfer and signal transduction. It acts as a substrate for enzymes like adenylate kinase, which catalyzes the conversion of AMP to ADP and ATP. These reactions are essential for maintaining cellular energy homeostasis. The compound also interacts with various receptors and signaling pathways, influencing cellular processes such as metabolism, growth, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Diphosphate (ADP): Similar in structure but contains two phosphate groups.
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Cytidine Monophosphate (CMP): Similar nucleotide but with cytosine as the base instead of adenine.
Uniqueness
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate is unique due to its specific role in energy transfer and signal transduction. Its ability to participate in phosphorylation and dephosphorylation reactions makes it a critical component in various biochemical pathways .
Propiedades
Fórmula molecular |
C10H14N5O7P |
|---|---|
Peso molecular |
347.22 g/mol |
Nombre IUPAC |
[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1 |
Clave InChI |
LNQVTSROQXJCDD-PKJMTWSGSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)OP(=O)(O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


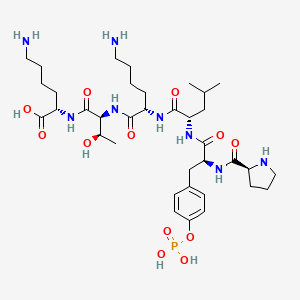
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)

